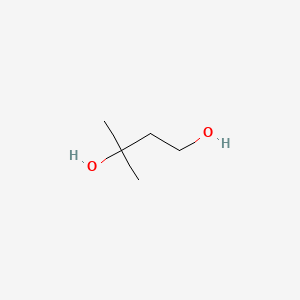![molecular formula C10H12N4O3 B1361672 4-[(3-Nitrophenyl)azo]-morpholine CAS No. 861095-37-6](/img/structure/B1361672.png)
4-[(3-Nitrophenyl)azo]-morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Nitrophenyl)azo]-morpholine is an aromatic azo compound characterized by the presence of a nitrophenyl group and a morpholine ring connected through an azo linkage (-N=N-). This compound is known for its vibrant color and is commonly used in dyeing applications. The presence of the nitro group enhances its reactivity, making it a valuable compound in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Nitrophenyl)azo]-morpholine typically involves the diazotization of 3-nitroaniline followed by coupling with morpholine. The process begins with the formation of a diazonium salt from 3-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt is then reacted with morpholine under basic conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Nitrophenyl)azo]-morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation: The azo linkage can be oxidized to form azoxy compounds under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Reduction: 4-[(3-Aminophenyl)azo]-morpholine.
Oxidation: Azoxy derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-[(3-Nitrophenyl)azo]-morpholine has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes, pigments, and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 4-[(3-Nitrophenyl)azo]-morpholine involves its interaction with biological molecules through its azo and nitro groups. The azo linkage can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The nitro group can also participate in redox reactions, affecting cellular redox balance and potentially leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
4-[(3-Nitrophenyl)azo]-morpholine can be compared with other azo compounds such as:
- 4-[(2-Nitrophenyl)azo]-morpholine
- 4-[(4-Nitrophenyl)azo]-morpholine
- 4-[(3-Nitrophenyl)azo]-benzene
Uniqueness
The unique positioning of the nitro group in this compound influences its reactivity and stability compared to its isomers. This compound exhibits distinct chemical behavior and applications due to the specific electronic effects imparted by the nitro group at the meta position .
Propriétés
IUPAC Name |
morpholin-4-yl-(3-nitrophenyl)diazene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c15-14(16)10-3-1-2-9(8-10)11-12-13-4-6-17-7-5-13/h1-3,8H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHSPYCALQCWNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649841 |
Source


|
| Record name | 4-[(E)-(3-Nitrophenyl)diazenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861095-37-6 |
Source


|
| Record name | 4-[(E)-(3-Nitrophenyl)diazenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
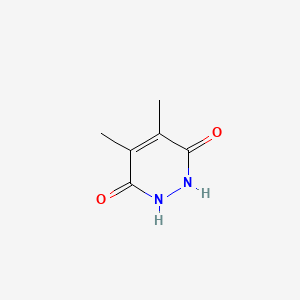


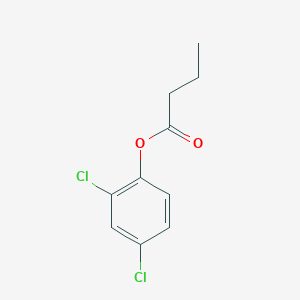

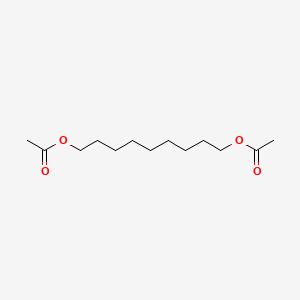
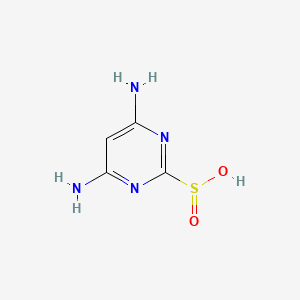
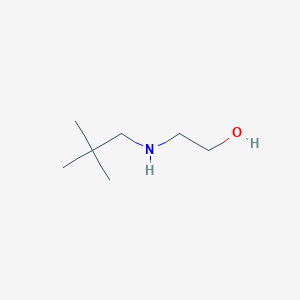
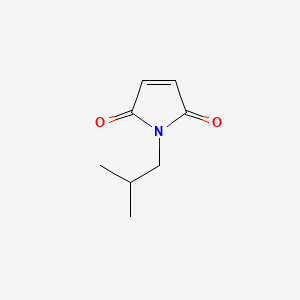
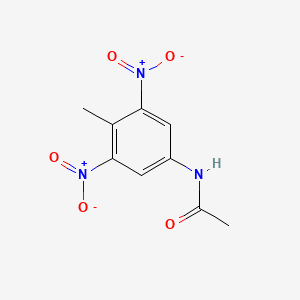
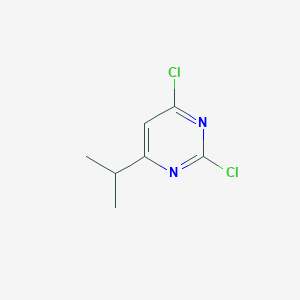
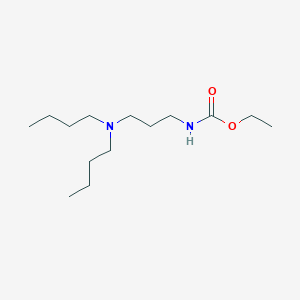
![Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate](/img/structure/B1361613.png)
